Dipraglurant

Catalog No.
S526287
CAS No.
872363-17-2
M.F
C16H12FN3
M. Wt
265.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipraglurant

CAS Number

872363-17-2

Product Name

Dipraglurant

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine

Molecular Formula

C16H12FN3

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

solubility

Soluble in DMSO, not in water

Synonyms

ADX-48621; ADX48621; ADX 48621; Dipraglurant

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

The exact mass of the compound Dipraglurant is 265.1015 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dipraglurant is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. This means it binds to a specific site on the mGluR5 receptor and inhibits its activity, rather than directly activating it. mGluR5 is a protein found in the brain that plays a role in various neurological functions, including motor control, learning, and memory []. By inhibiting mGluR5, dipraglurant has the potential to modulate these functions and offer therapeutic benefits in neurological disorders.

Research on Dipraglurant for Movement Disorders

One of the most promising areas of research for dipraglurant is in the treatment of movement disorders, such as dystonia and levodopa-induced dyskinesia (LID) []. Dystonia is a condition characterized by involuntary muscle contractions that cause abnormal postures or tremors. LID is a common side effect of levodopa, a medication used to treat Parkinson's disease. It involves involuntary movements that can be troublesome and impair quality of life.

Studies in animal models have shown that dipraglurant can improve symptoms of dystonia and LID [, ]. For example, a study published in the journal Movement Disorders found that dipraglurant normalized the effects of a genetic mutation that causes dystonia in mice []. These findings suggest that dipraglurant may be a potential therapeutic agent for these conditions.

Dipraglurant is a small molecule classified as a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGluR5). Its chemical structure is characterized by the formula C16H12FN3C_{16}H_{12}FN_{3} and it is identified by the IUPAC name 2-(4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}but-1-yn-1-yl)pyridine. This compound belongs to the imidazopyridine class, which consists of polycyclic compounds featuring an imidazole ring fused to a pyridine ring . Dipraglurant has been primarily investigated for its potential therapeutic applications in treating conditions associated with Parkinson's disease, particularly levodopa-induced dyskinesia (LID) .

Dipraglurant's therapeutic potential lies in its ability to modulate the mGlu5 receptor. By acting as a NAM, it reduces the receptor's activity, potentially leading to decreased excitatory signaling in the brain. In the context of PD, this could help regulate abnormal dopamine signaling associated with LID [, ].

A Phase 2a clinical trial involving 76 PD patients with LID evaluated the safety and tolerability of Dipraglurant []. The most frequent adverse events reported were dyskinesia, dizziness, nausea, and fatigue []. Further studies are needed to comprehensively assess the safety profile of Dipraglurant, particularly for long-term use.

Dipraglurant operates through a mechanism involving the modulation of glutamate signaling pathways. As a negative allosteric modulator, it binds to mGluR5 receptors, inducing conformational changes that inhibit receptor activity. This inhibition can decrease abnormal glutamate transmission, which is often implicated in various neurological disorders . The compound has been shown to exhibit high potency, with half-maximal inhibitory concentrations (IC50) in the nanomolar range (21 ± 1 nM for recombinant mGlu5 receptors) indicating its effectiveness in modulating glutamate responses .

Dipraglurant has demonstrated significant biological activity in preclinical models. It has been reported to alleviate symptoms associated with Parkinson's disease, including reducing dyskinesias without compromising the efficacy of levodopa treatment. Additionally, it exhibits anxiolytic and antidepressant-like effects in various animal models . The compound's ability to cross the blood-brain barrier effectively allows it to exert its therapeutic effects on central nervous system disorders .

The synthesis of dipraglurant involves multi-step organic reactions typical for complex heterocyclic compounds. While detailed synthetic procedures are proprietary and not fully disclosed in public databases, it generally includes the construction of the imidazopyridine framework followed by functionalization to introduce the fluorine atom and other substituents necessary for biological activity. The synthetic route typically emphasizes achieving high purity and yield due to its intended use as a pharmaceutical agent .

Dipraglurant is primarily being explored for its application in treating Parkinson's disease, particularly LID associated with long-term levodopa therapy. Clinical trials have indicated that it can reduce the severity of dyskinesias, making it a potential adjunctive treatment for patients experiencing these debilitating side effects . Beyond Parkinson's disease, there is ongoing research into its efficacy for other conditions such as anxiety disorders and major depressive disorder .

Studies on dipraglurant have focused on its interactions with various neurotransmitter systems. It primarily interacts with mGluR5 receptors but also shows potential interactions with other neurotransmitter pathways involved in mood regulation and motor control. Research indicates that dipraglurant can influence synaptic plasticity and neural network activity, which are crucial for cognitive functions and motor control . Furthermore, pharmacokinetic studies have demonstrated that dipraglurant has favorable absorption characteristics and can achieve significant plasma concentrations following oral administration .

Dipraglurant shares similarities with several other compounds that target metabotropic glutamate receptors or are involved in modulating glutamate signaling. Here are some comparable compounds:

Compound NameTypeMechanism of ActionUnique Characteristics
MavoglurantNegative allosteric modulatormGluR5 modulationInvestigated for treatment-resistant depression
BasimglurantNegative allosteric modulatormGluR5 modulationFocused on anxiety disorders
ADX-71149Negative allosteric modulatormGluR2 modulationPotential use in schizophrenia
LY-341495Competitive antagonistmGluR2 modulationUsed primarily in research settings
N-[(3S)-3-amino-1-(4-fluorophenyl)-1-oxopropan-2-yl]-N-(4-fluorophenyl)-N-methylmethanesulfonamide (compound 10)Positive allosteric modulatormGluR5 modulationInvestigated for neurodegenerative diseases

Dipraglurant's uniqueness lies in its specific targeting of mGluR5 as a negative allosteric modulator while maintaining a favorable safety profile compared to other similar compounds that may have broader or different receptor interactions .

Dipraglurant exhibits a well-defined molecular composition characterized by the empirical formula C₁₆H₁₂FN₃ [1] [2] [3]. The compound possesses a molecular weight of 265.28 grams per mole, as consistently reported across multiple analytical databases [1] [2]. More precise mass spectrometric analysis reveals a monoisotopic mass of 265.101525561 grams per mole and an exact mass of 265.10152556 grams per mole [2] [6].

The molecular architecture of dipraglurant encompasses twenty heavy atoms, contributing to its overall structural complexity [6]. The compound is officially registered under the Chemical Abstracts Service number 872363-17-2 and is catalogued in the PubChem database with the identifier CID 44557636 [1] [2] [3]. The standardized International Chemical Identifier key for dipraglurant is LZXMUJCJAWVHPZ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications [3] [5] [6].

PropertyValueReference
Molecular FormulaC₁₆H₁₂FN₃ [1] [2] [3]
Molecular Weight265.28 g/mol [1] [2]
Monoisotopic Mass265.101525561 g/mol [2]
Exact Mass265.10152556 g/mol [6]
Heavy Atom Count20 [6]
CAS Number872363-17-2 [1] [2] [3]
PubChem CID44557636 [1] [2] [3]

Structural Elucidation and Confirmation

The complete structural identity of dipraglurant has been systematically established through comprehensive spectroscopic and computational analysis. The compound's systematic chemical name is 6-fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine, reflecting its complex heterocyclic architecture [6] [18]. Alternative nomenclature includes 6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine and 2-(4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}but-1-yn-1-yl)pyridine [3] [5] [6].

The molecular structure features a distinctive imidazo[1,2-a]pyridine core system with a fluorine substituent at position 6, linked through a butynyl chain to a pyridine ring [3] [5]. The simplified molecular-input line-entry system representation is C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F, providing a standardized linear notation for the three-dimensional structure [5] [22].

Computational modeling studies have revealed that dipraglurant adopts an "arc-like" conformation when bound to its target receptor, with the pyridine ring and imidazo[1,2-a]pyridine system forming distinct branches connected by the alkyne-containing linker [24]. This structural arrangement facilitates multiple intermolecular interactions including π-π stacking interactions and hydrogen bonding networks [24].

Stereochemistry and Isomeric Forms

Dipraglurant exhibits an achiral molecular structure, as confirmed by detailed stereochemical analysis [7]. The compound demonstrates no optical activity and contains zero defined stereocenters, indicating the absence of asymmetric carbon atoms within its molecular framework [7]. Furthermore, the molecule possesses no E/Z centers, eliminating the possibility of geometric isomerism around double bonds [7].

The achiral nature of dipraglurant significantly simplifies its pharmaceutical development profile, as it eliminates concerns regarding enantiomeric purity and stereoisomeric activity differences [7]. This structural characteristic ensures consistent pharmacological properties without the need for chiral separation or enantioselective synthesis protocols.

Stereochemical PropertyValueReference
StereochemistryAchiral [7]
Optical ActivityNone [7]
Defined Stereocenters0/0 [7]
E/Z Centers0 [7]
Isotope Atom Count0 [6]

The molecular complexity index of 386 reflects the intricate arrangement of atoms within the dipraglurant structure, while the formal charge of zero indicates overall electrical neutrality [6]. The compound exists as a single covalently bonded unit with no ionic or disconnected components [6].

Physicochemical Characteristics

Solubility Profile

Dipraglurant demonstrates significant solubility in dimethyl sulfoxide, achieving concentrations of at least 40 milligrams per milliliter, equivalent to 150.78 millimolar [4] [5]. This high solubility in aprotic polar solvents facilitates its use in various analytical and research applications. The compound appears as a crystalline powder under standard conditions, indicating a well-ordered solid-state structure [5].

The molecular characteristics contributing to dipraglurant's solubility profile include a topological polar surface area of 30.2 square angstroms, which falls within the optimal range for membrane permeability [6]. The compound possesses three hydrogen bond acceptor sites but no hydrogen bond donor groups, influencing its interactions with polar solvents [6]. Additionally, dipraglurant contains three rotatable bonds, providing molecular flexibility that can enhance solubility in various media [6].

Stability Parameters

Dipraglurant requires careful storage conditions to maintain chemical integrity and pharmaceutical activity. The recommended storage protocol involves desiccation at minus 20 degrees Celsius, indicating sensitivity to moisture and elevated temperatures [5]. This storage requirement suggests potential hydrolytic instability under ambient conditions.

The compound exhibits a relatively short pharmacokinetic half-life, as demonstrated in preclinical studies where the duration of biological activity was limited to several hours following administration [27]. Plasma protein binding studies reveal that dipraglurant demonstrates high protein affinity, with 85 to 90 percent of the compound bound to plasma proteins in human blood . This extensive protein binding influences the compound's distribution and clearance characteristics.

Stability ParameterValueReference
Storage Temperature-20°C [5]
Storage ConditionsDesiccated [5]
Plasma Protein Binding85-90%
Half-lifeRelatively short [27]
AppearancePowder [5]

Partition Coefficient and Membrane Permeability

The lipophilicity of dipraglurant is characterized by an XLogP3 value of 3.5, indicating moderate to high lipophilic character [6]. This partition coefficient suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological activity. The calculated relative density of 1.16 grams per cubic centimeter reflects the compound's physical density characteristics [4].

Pharmacokinetic studies demonstrate rapid absorption characteristics, with dipraglurant achieving maximum plasma concentrations within one hour following oral administration [26]. At a 100-milligram dose, the compound reaches mean maximum plasma concentrations of 1844 nanograms per milliliter [26]. These parameters indicate efficient membrane penetration and systemic absorption.

The molecular descriptors supporting membrane permeability include the absence of ionizable groups under physiological conditions and the optimal balance between hydrophilic and lipophilic regions within the molecular structure [6]. The compound's complexity index of 386 reflects sophisticated molecular architecture while remaining within acceptable ranges for pharmaceutical compounds [6].

Permeability ParameterValueReference
XLogP33.5 [6]
Relative Density1.16 g/cm³ [4]
Time to Maximum Concentration1 hour [26]
Maximum Plasma Concentration (100mg)1844 ng/mL [26]
Topological Polar Surface Area30.2 Ų [6]

Synthetic Routes and Manufacturing Processes

Dipraglurant, chemically known as 6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine, belongs to the imidazopyridine class of compounds and can be synthesized through several well-established methodologies [2]. The compound features a characteristic imidazopyridine core structure with a fluoro substituent at the 6-position and an extended alkynyl-pyridine side chain [3] [4].

The primary synthetic approach for dipraglurant-type compounds involves the condensation of 2-aminopyridine derivatives with appropriate α-halogenated carbonyl compounds [5] [6]. This classical methodology, originally developed by Tschitschibabin in 1925, has been extensively refined to accommodate the specific structural requirements of dipraglurant [7]. The synthesis typically proceeds through a two-step mechanism involving initial pyridinium salt formation followed by intramolecular cyclization [7] [8].

A more sophisticated approach employs nucleophilic aromatic substitution reactions, where 6-methyl-4-(pyrimidin-5-yloxy)picolinonitrile intermediates are prepared through reaction of 4-chloro-6-methylpicolinonitrile with 5-hydroxypyrimidine derivatives under basic conditions [9] [6]. The resulting nitrile intermediates undergo basic hydrolysis to carboxylic acids, which are subsequently converted to the desired amide products through acid chloride formation and coupling with heterocyclic amines [10] [11].

Industrial manufacturing processes require careful consideration of several critical parameters. Raw material sourcing focuses on the availability of high-purity 2-aminopyridine derivatives and specialized halogenated intermediates, with costs ranging from moderate to high depending on structural complexity [12]. Process safety represents a significant concern due to the handling of reactive intermediates and the need for precise temperature control during cyclization reactions [13].

Scale-up challenges include heat transfer limitations and mixing efficiency considerations that become critical at production volumes exceeding 100 kilograms [12]. Quality control specifications for pharmaceutical-grade dipraglurant require HPLC purity exceeding 99%, residual metal content below 10 parts per million, and stringent water content limitations [14]. Regulatory compliance follows International Council for Harmonisation guidelines, necessitating comprehensive stability data and validation protocols throughout the manufacturing process [14].

Key Reaction Mechanisms

The formation of imidazopyridine derivatives like dipraglurant proceeds through well-characterized mechanistic pathways that have been extensively studied both experimentally and computationally [7] [8]. The fundamental mechanism involves nucleophilic addition-cyclization sequences that proceed through distinct intermediates with identifiable transition states [15].

The initial step involves nucleophilic attack of the 2-aminopyridine nitrogen on the electrophilic carbonyl carbon of the α-halogenated ketone, forming a hemiaminal intermediate [7]. This intermediate rapidly undergoes dehydration to generate an imine species, which subsequently attacks the adjacent halogen-bearing carbon through an intramolecular nucleophilic substitution mechanism [8]. The resulting pyridinium salt intermediate represents a key species that can be isolated and characterized under appropriate conditions [5].

The cyclization step proceeds through base-mediated deprotonation of the methylene group adjacent to the pyridinium nitrogen, followed by intramolecular nucleophilic attack on the imine carbon [7]. This cyclization is facilitated by the proximity effect and the favorable six-membered ring transition state geometry. The final aromatization occurs through elimination of hydrogen bromide, restoring the aromatic character of both the imidazole and pyridine rings [15].

Alternative mechanistic pathways involve nucleophilic aromatic substitution processes, particularly relevant for dipraglurant synthesis where fluorinated pyridine intermediates are employed [10] [9]. In these reactions, the rate-determining step involves displacement of chloride or other leaving groups from activated pyridine derivatives by heteroaryl alcohols or related nucleophiles [11]. The electronic nature of the pyridine ring, particularly the presence of electron-withdrawing groups, significantly influences the reaction rate and selectivity [6].

Oxidative coupling mechanisms represent another important class of reactions for imidazopyridine synthesis [16]. These processes involve single-electron transfer events that generate radical intermediates, which subsequently undergo cyclization through C-C or C-N bond formation [16]. The selectivity of these reactions depends critically on the relative stability of intermediate radicals and the kinetics of competing reaction pathways [13].

Metal-catalyzed mechanisms, particularly those involving palladium catalysis, have gained prominence for complex derivative synthesis [10] [11]. These reactions typically proceed through oxidative addition of organic halides to palladium(0), followed by transmetalation with organometallic reagents and reductive elimination to form the desired C-C bonds [17]. The ligand environment around the metal center plays a crucial role in determining both reactivity and selectivity [18].

Structural Modifications and Derivative Development

The structural modification of dipraglurant has been extensively investigated to optimize pharmacological properties while maintaining the essential imidazopyridine framework [19] [20]. The modular nature of the molecule allows for systematic modification at several key positions, including the pyridine ring, the linker region, and the terminal aromatic system [21] [22].

Halogen substitution at the 6-position of the pyridine ring represents one of the most significant modifications in dipraglurant development [19]. The introduction of fluorine at this position enhances metabolic stability and modulates binding affinity to the metabotropic glutamate receptor 5 target [23]. This modification demonstrates low to moderate synthetic complexity and can be achieved through direct halogenation or halogen-metal exchange reactions [21]. The electronic effects of fluorine substitution contribute to improved pharmacokinetic properties while maintaining potent negative allosteric modulator activity [14].

Alkyl chain modifications focus primarily on the butynyl linker connecting the imidazopyridine core to the terminal pyridine ring [21] [22]. These modifications affect pharmacokinetic properties, particularly metabolic stability and tissue distribution characteristics. Synthetic strategies for chain extension typically employ alkylation reactions or palladium-catalyzed cross-coupling methodologies [10]. The conformational flexibility introduced by these modifications can significantly alter the binding mode and target selectivity profile [20].

Aromatic ring substitutions on the terminal pyridine moiety have been explored to influence selectivity profiles and off-target interactions [19] [23]. Electrophilic aromatic substitution reactions provide access to various substituted derivatives, with the electronic nature of substituents affecting both binding affinity and functional selectivity [20]. Pyridine N-oxide derivatives represent particularly interesting modifications that can alter hydrogen bonding patterns and molecular recognition properties [22].

Heterocycle introduction strategies involve replacement of the pyridine rings with alternative heterocyclic systems such as pyrimidines, thiazoles, or other nitrogen-containing aromatic rings [21] [24]. These modifications require moderate to high synthetic complexity but can provide significant improvements in selectivity and pharmacokinetic properties [22]. Pyrimidine replacements, for example, have been shown to modulate both binding affinity and metabolic stability [10] [9].

Linker modifications represent a particularly important area of derivative development, as the alkyne spacer region significantly influences molecular conformation and binding geometry [21] [20]. Click chemistry approaches enable the introduction of triazole linkers, while other strategies involve conversion of the triple bond to amide or other functional groups [22]. These modifications can dramatically alter conformational flexibility and binding mode recognition [19].

Stereochemical variations have been investigated, particularly for derivatives containing chiral centers in the linker region [21] [24]. Asymmetric synthesis approaches and chiral resolution techniques enable access to enantiopure compounds with potentially improved target selectivity [22]. The synthetic complexity of these approaches is generally high, but the potential for enhanced pharmacological properties justifies the additional effort [24].

Industrial Scale Synthesis Considerations

Industrial scale synthesis of dipraglurant requires comprehensive evaluation of multiple interconnected factors that influence both technical feasibility and economic viability [12] [25]. Process development must address scale-up challenges while maintaining product quality standards required for pharmaceutical applications [26].

Heat transfer limitations represent one of the most significant engineering challenges in scaling up imidazopyridine synthesis reactions [12]. The exothermic nature of cyclization reactions requires careful temperature control to prevent runaway reactions and ensure product quality [13]. Computational fluid dynamics modeling and pilot plant studies are essential for optimizing reactor design and operating parameters [12]. Heat exchanger sizing must account for viscosity changes during reaction progression and the potential for fouling from intermediate precipitates.

Mixing efficiency becomes critically important at production scales exceeding 100 kilograms, where mass transfer limitations can significantly impact reaction rates and selectivity [12]. The heterogeneous nature of many synthetic steps requires specialized agitation systems capable of maintaining uniform conditions throughout large reaction volumes [13]. Residence time distribution studies help optimize reactor configuration and ensure consistent product quality across production batches.

Raw material sourcing strategies must ensure reliable supply of high-purity starting materials while managing cost implications [12]. Long-term contracts with multiple suppliers provide supply chain security, while strategic inventory management balances carrying costs against supply disruption risks [12]. Quality agreements with suppliers must specify analytical requirements and acceptable limits for impurities that could affect downstream processing or final product quality.

Process safety considerations encompass multiple aspects of large-scale operations, including thermal stability assessment, explosive potential evaluation, and toxic exposure limit compliance [12]. Continuous monitoring systems with automated controls and safety interlocks provide real-time protection against hazardous conditions [13]. Emergency response procedures must be developed and regularly tested to ensure worker safety and environmental protection.

Quality control systems for industrial production require implementation of statistical process control methodologies with real-time analytical monitoring [12]. High-performance liquid chromatography purity specifications exceeding 99% must be maintained throughout production, with residual metal content below 10 parts per million [13]. Water content limitations and other specifications require validation through comprehensive analytical method development and qualification studies.

Regulatory compliance follows Good Manufacturing Practice requirements with comprehensive documentation systems supporting product registration and ongoing quality assurance [12]. Early engagement with regulatory authorities helps identify potential issues and ensures alignment with evolving guideline requirements [13]. Validation protocols must demonstrate process robustness and product consistency across multiple production campaigns.

Cost optimization strategies focus on yield improvement, catalyst recycling, and process intensification approaches [12]. Target process efficiency exceeding 80% with catalyst loading below 5 mol% requires systematic optimization studies [13]. Utility consumption minimization through heat integration and energy recovery systems contributes to overall cost reduction while supporting sustainability objectives.

Green Chemistry Approaches to Dipraglurant Synthesis

The implementation of green chemistry principles in dipraglurant synthesis represents a critical advancement toward sustainable pharmaceutical manufacturing [27] [28]. These approaches address environmental impact concerns while potentially reducing production costs and improving process safety profiles [29] [30].

Atom economy optimization focuses on minimizing by-product formation through careful reaction design and pathway selection [27] [28]. The DBU-catalyzed cyclization methodology achieves 66-73% atom economy, representing a significant improvement over traditional approaches that generate substantial salt waste [5]. This efficiency stems from the use of catalytic base quantities rather than stoichiometric reagents, reducing both raw material consumption and waste generation [28].

Safer solvent selection has led to the development of aqueous synthesis protocols that eliminate or significantly reduce organic solvent usage [28] [31]. Sodium dodecyl sulfate-mediated reactions in water provide effective alternatives to traditional organic solvent systems [28]. These aqueous methodologies demonstrate comparable yields while dramatically reducing environmental impact and worker exposure risks [27]. The use of surfactants enables effective mixing of hydrophobic substrates in aqueous media, overcoming traditional limitations of water-based synthesis [28].

Energy efficiency improvements through microwave-assisted synthesis reduce reaction times by up to 10-fold compared to conventional heating methods [12] [27]. This technology enables precise temperature control and rapid heating, reducing overall energy consumption per unit of product [32]. The elimination of traditional heating and cooling cycles contributes to both energy savings and improved process throughput [27].

Catalytic approaches emphasize the use of recyclable catalysts and organocatalytic systems that avoid heavy metal contamination [28] [32]. Copper-catalyzed methodologies provide high selectivity while using relatively benign metals compared to traditional palladium or other precious metal systems [28]. Organocatalytic alternatives using organic bases or acid catalysts eliminate metal contamination concerns entirely while maintaining acceptable reaction rates and selectivities [27].

Waste prevention strategies focus on one-pot multicomponent reactions that combine multiple synthetic steps [27] [28]. A3-coupling methodologies enable direct conversion of starting materials to final products without isolation of intermediate compounds [28]. This approach reduces solvent usage, eliminates purification steps, and minimizes waste generation throughout the synthetic sequence [27].

Real-time monitoring implementation using Fourier-transform infrared spectroscopy and nuclear magnetic resonance techniques enables process optimization and waste reduction [27]. These analytical approaches provide immediate feedback on reaction progress, allowing for precise control of reaction conditions and prevention of over-reaction or side product formation [13]. The integration of process analytical technology contributes to both quality improvement and waste minimization objectives [27].

Renewable feedstock utilization represents an emerging area where bio-based starting materials could replace petroleum-derived precursors [27] [30]. Pyridine derivatives from biomass fermentation offer potential alternatives to traditional synthetic routes, though current availability remains limited [27]. The development of biotechnological approaches to key intermediates represents a long-term strategy for sustainable dipraglurant production [30].

Inherently safer chemistry design principles guide the development of reaction conditions that eliminate explosive or highly reactive intermediates [27] [29]. Room temperature or mild heating conditions reduce energy requirements while improving process safety profiles [28]. Continuous flow processing provides better control over reaction parameters and enables safer handling of hazardous intermediates [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

265.10152556 g/mol

Monoisotopic Mass

265.10152556 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CV8JZR21A1

Wikipedia

Dipraglurant

Dates

Last modified: 08-15-2023
1: Sciamanna G, Ponterio G, Tassone A, Maltese M, Madeo G, Martella G, Poli S,
2: Rascol O, Fox S, Gasparini F, Kenney C, Di Paolo T, Gomez-Mancilla B. Use of
3: Bezard E, Pioli EY, Li Q, Girard F, Mutel V, Keywood C, Tison F, Rascol O,

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